molecular formula C18H17N3O3 B2774866 3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 874129-41-6

3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B2774866
CAS No.: 874129-41-6
M. Wt: 323.352
InChI Key: IHYAZMHRJLAALD-UHFFFAOYSA-N
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Description

3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-23-15-6-4-5-14(11-15)18(22)19-17-16(20-24-21-17)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYAZMHRJLAALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) can form the oxadiazole ring.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

  • Anticancer Potential :
    • Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase .
    • For instance, derivatives containing the oxadiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects involves binding to specific molecular targets. It may inhibit enzyme activity by blocking active sites or interfering with signaling pathways critical for tumor growth .
    • Additionally, studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in preclinical settings:

Study ReferenceCompound TestedCancer TypeIC50 Value (µM)Observations
Asif Husain et al. Benzimidazole-oxadiazole libraryLeukemia2.09Significant cytotoxicity compared to standard drugs
Salahuddin et al. Quinoline derivativesCNS and renal cancer95.70% growth inhibitionHigh activity against sensitive cell lines
Abdel K. Mansour et al. Sulfonamide derivativesMultiple cancer types90.47% inhibitionBroad-spectrum antiproliferative activity

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide: Known for its diverse biological activities.

    4-ethoxy-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide: Similar structure but with different substitution patterns.

    3-methoxy-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide: Contains a methoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields.

Biological Activity

3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS Number: 874129-41-6) is a compound that belongs to the class of oxadiazole derivatives, which have gained attention in medicinal chemistry for their diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.

The molecular formula of this compound is C₁₈H₁₈N₄O₂ with a molecular weight of 323.3 g/mol. The compound features an ethoxy group and a 1,2,5-oxadiazole ring, which are crucial for its biological activity.

Anticancer Potential

Research indicates that oxadiazole derivatives exhibit significant anticancer properties by targeting various cellular mechanisms. The specific compound under review has shown promising results in inhibiting cancer cell proliferation in vitro.

  • Mechanism of Action :
    • Oxadiazoles have been reported to inhibit critical enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDAC) .
    • The compound's structure allows it to interact with these targets effectively, leading to apoptosis in cancer cells.
  • Case Studies and Findings :
    • A study highlighted that related oxadiazole compounds demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .
    • Specifically, derivatives similar to this compound have shown cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often linked to their structural components:

Structural FeatureEffect on Activity
Electron-donating groupsEnhance potency
Electron-withdrawing groupsDecrease potency
Presence of halogensGenerally reduce activity

Research has demonstrated that modifications to the phenyl ring can significantly impact the anticancer efficacy of these compounds .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound:

  • Cell Lines Tested :
    • MCF-7 (breast adenocarcinoma)
    • A549 (lung adenocarcinoma)
    • U937 (monocytic leukemia)

The compound exhibited IC₅₀ values ranging from 0.65 μM to 2.41 μM against these cell lines, indicating a potent anticancer activity .

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